molecular formula C23H32N2O3 B5649561 2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one

2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one

Cat. No. B5649561
M. Wt: 384.5 g/mol
InChI Key: PBJDJXYTSJJJQK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that incorporate elements of spirocyclic piperidine and azetidine or pyrrolidine ring systems, known for their significance in pharmaceutical chemistry. These compounds are often explored for their potential as bioactive molecules due to their unique structural features.

Synthesis Analysis

The synthesis of related methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, highlighting methods for functionalization via reductive amination, amidation, or other chemistry. The methyl-substituted spiroazetidine and spiropyrrolidines were synthesized through nitrile lithiation/alkylation and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization (Smith et al., 2016).

Molecular Structure Analysis

Structural and conformational studies of related esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol were conducted using NMR spectroscopy and X-ray diffraction, indicating a flattened chair-chair conformation for these compounds (Iriepa et al., 1995).

Chemical Reactions and Properties

The reaction involving 2- and 4-(arylmethylideneamino)phenols with Reformatsky reagent to form 2-azaspiro[3.5]nonan-1-ones showcases the typical chemical behavior of these compounds, demonstrating their reactivity and potential for further functionalization (Nikiforova et al., 2021).

Physical Properties Analysis

While specific data on the physical properties of "2-(2-{3-[(3-methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one" is not directly available, studies on similar compounds provide insights into their crystalline structure, solubility, melting points, and more. For instance, the crystalline structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was analyzed, showing hydrogen-bonded dimers stabilized by C-H...π and C-H...O interactions (Khan et al., 2013).

properties

IUPAC Name

2-[2-[3-[(3-methylphenoxy)methyl]piperidin-1-yl]-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-18-6-4-8-20(12-18)28-16-19-7-5-11-24(14-19)22(27)15-25-17-23(13-21(25)26)9-2-3-10-23/h4,6,8,12,19H,2-3,5,7,9-11,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJDJXYTSJJJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2CCCN(C2)C(=O)CN3CC4(CCCC4)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-{3-[(3-Methylphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-2-azaspiro[4.4]nonan-3-one

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